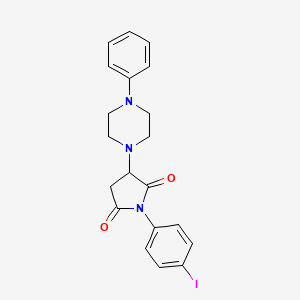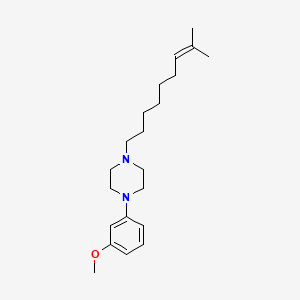![molecular formula C15H15N3O2S B5164259 N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5164259.png)
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide, commonly known as Temozolomide, is an oral chemotherapy drug used to treat certain types of brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. This drug was first approved by the US Food and Drug Administration (FDA) in 1999 and has been widely used for the treatment of brain tumors ever since.
Mécanisme D'action
The mechanism of action of Temozolomide involves the alkylation of DNA at the O6 and N7 positions of guanine, leading to the formation of O6-methylguanine and N7-methylguanine. These adducts cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to have both biochemical and physiological effects on cancer cells. It induces DNA damage, leading to the activation of DNA repair pathways and cell cycle arrest. In addition, Temozolomide has been shown to inhibit the expression of pro-survival proteins such as Bcl-2, leading to apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Temozolomide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research on Temozolomide. One potential direction is to develop new formulations of the drug that can improve its solubility and bioavailability. Another direction is to explore the use of Temozolomide in combination with other drugs or therapies to enhance its anti-tumor effects. Finally, there is a need for further research on the mechanisms of resistance to Temozolomide in cancer cells, which could lead to the development of new strategies to overcome this resistance.
Conclusion:
In conclusion, Temozolomide is a potent chemotherapy drug that has been widely used for the treatment of brain tumors. Its mechanism of action involves the alkylation of DNA, leading to cell cycle arrest and apoptosis in cancer cells. Temozolomide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on Temozolomide, including the development of new formulations and the exploration of combination therapies.
Méthodes De Synthèse
The synthesis of Temozolomide involves the reaction between 3,4-dihydroxy-5-nitrobenzamide and thionyl chloride, followed by the reaction with methyl isocyanate and hydrazine hydrate. This process leads to the formation of Temozolomide, which is a white crystalline powder with a molecular weight of 194.15 g/mol.
Applications De Recherche Scientifique
Temozolomide has been extensively studied for its anti-tumor effects in various preclinical and clinical studies. It has been found to have a potent cytotoxic effect on various types of cancer cells, including brain tumors. In addition, Temozolomide has been shown to have a synergistic effect with radiation therapy, leading to improved survival rates in patients with glioblastoma multiforme.
Propriétés
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-4-6-11(7-5-10)14(19)17-13(15(20)18-16)9-12-3-2-8-21-12/h2-9H,16H2,1H3,(H,17,19)(H,18,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQREZAQBSQZLN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)

![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)
![1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine](/img/structure/B5164266.png)
![2-(diethylamino)ethyl 4-{[(1-mesityl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5164268.png)
![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5164275.png)
![1-(4-bromophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5164281.png)